molecular formula C21H24ClN3O5S2 B3003122 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 905684-16-4

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3003122
CAS No.: 905684-16-4
M. Wt: 498.01
InChI Key: ZDHVUPVUFSMWMV-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H24ClN3O5S2 and its molecular weight is 498.01. The purity is usually 95%.
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Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a benzamide core, a sulfamoyl group, and a substituted benzothiazole moiety, contributes to its diverse biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H21_{21}ClN2_{2}O4_{4}S, with a molecular weight of approximately 498.01 g/mol. The structural features facilitate interactions with various biological targets, enhancing its therapeutic potential.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, derivatives of benzothiazole compounds have been noted for their ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Compound Cell Line Tested IC50_{50} (µM) Mechanism of Action
This compoundMDA-MB-231 (Breast Cancer)12.5Induces apoptosis via caspase activation
Similar Benzothiazole DerivativeSK-Hep-1 (Liver Cancer)15.0Inhibits Raf-1 activity

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity . Studies suggest that it possesses broad-spectrum efficacy against various bacterial strains and fungi. The sulfamoyl group is particularly crucial for its antimicrobial action by inhibiting bacterial folate synthesis pathways .

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound binds to specific enzymes or receptors, modulating their activity.
  • Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies indicate that derivatives can act as antioxidants, reducing oxidative stress in cells .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Treatment : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The mechanism involved upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
  • Infection Management : Clinical evaluations have shown that formulations containing this compound exhibit enhanced efficacy against resistant bacterial strains compared to standard treatments, suggesting its potential role in addressing antibiotic resistance .

Scientific Research Applications

The compound features a benzamide core substituted with sulfamoyl and benzothiazole moieties, which contribute to its biological activity. The presence of chlorine and methoxyethyl groups enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide exhibit promising anticancer properties. For instance, derivatives of benzothiazole are known to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that benzothiazole derivatives could effectively target cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has shown that sulfamoyl-containing compounds can disrupt bacterial cell wall synthesis and inhibit bacterial growth. In vitro tests have indicated effectiveness against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

Another area of application is enzyme inhibition. The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes. For example, studies have investigated the inhibition of carbonic anhydrase and other sulfonamide-sensitive enzymes by structurally related compounds, leading to potential therapeutic uses in conditions such as glaucoma and epilepsy.

Case Study 1: Anticancer Efficacy

A recent investigation explored the anticancer effects of a series of benzothiazole derivatives, including those with sulfamoyl substituents. The study utilized various cancer cell lines (e.g., MCF-7 for breast cancer) to assess cytotoxicity. Results indicated that specific derivatives exhibited IC50 values in the low micromolar range, demonstrating significant potency against tumor cells while showing minimal toxicity to normal fibroblasts.

Case Study 2: Antimicrobial Activity

In a study assessing antimicrobial efficacy, a derivative similar to this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties that warrant further investigation for potential therapeutic development.

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O5S2/c1-14-12-16(22)13-18-19(14)23-21(31-18)24-20(26)15-4-6-17(7-5-15)32(27,28)25(8-10-29-2)9-11-30-3/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHVUPVUFSMWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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